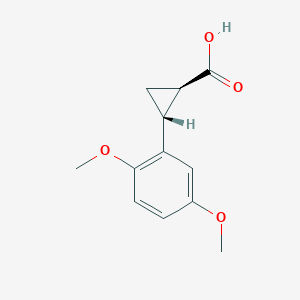

rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans

Description

rac-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1430328-71-4) is a cyclopropane-derived carboxylic acid featuring a 2,5-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound’s structure includes a trans-configuration cyclopropane ring fused to a carboxylic acid group and a phenyl ring substituted with two methoxy groups at the 2- and 5-positions.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1 |

InChI Key |

GACWXAABXADULL-WCBMZHEXSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@H]2C(=O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of the target compound with analogs bearing different substituents:

*Estimated based on methoxy groups’ electron-donating nature.

Key Observations:

- Acidity : Electron-withdrawing substituents (e.g., F, CN, CF₃) lower the pKa of the carboxylic acid group, enhancing acidity. The target compound’s methoxy groups raise the pKa compared to fluorinated analogs .

- Lipophilicity: Bulky, non-polar groups (e.g., CF₃, biphenyl) increase lipophilicity, impacting membrane permeability. The target’s dimethoxy substituents balance polarity and lipophilicity .

- Synthetic Utility : Compounds with tert-butoxycarbonyl (Boc) groups (e.g., CAS 3D-JBD28813 ) serve as intermediates in peptide synthesis, whereas the target’s methoxy groups may facilitate hydrogen bonding in drug design .

Structural and Functional Comparisons

a. 2,5-Dimethoxyphenyl vs. Halogenated Analogs

- 2,6-Dichlorophenyl (CAS 2227778-92-7) : Chlorine atoms increase molecular weight and steric hindrance but reduce solubility. The discontinued status suggests challenges in synthesis or stability.

- 2,3-Difluorophenyl (CAS 175168-78-2) : Fluorine’s electronegativity enhances metabolic stability, making it common in pharmaceuticals. The target’s methoxy groups may offer better solubility but lower metabolic resistance.

b. Methoxy vs. Trifluoromethyl Substituents

- The trifluoromethyl group (CAS 201164-18-3 ) contributes to higher chemical inertness and bioavailability compared to methoxy groups. However, methoxy substituents are advantageous in modulating π-π interactions in receptor binding .

c. Cyclopropane Core Modifications

- Cyanocyclopropane Derivatives (CAS 39891-82-2) : The cyano group drastically increases acidity (pKa ~1.9), enabling use in pH-sensitive applications. The target’s carboxylic acid is less reactive, favoring stability in neutral environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.